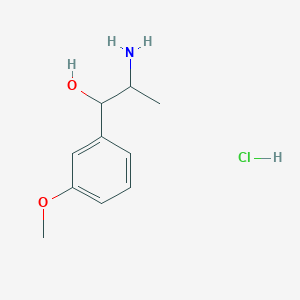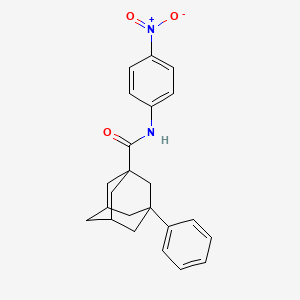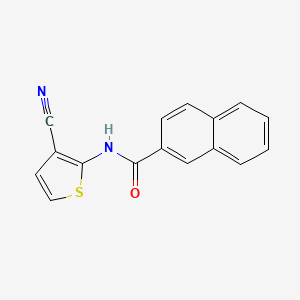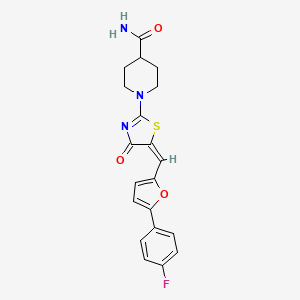
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TFMPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and is a potent inhibitor of protein kinase C (PKC).
Scientific Research Applications
Dimerization and Supramolecular Chemistry
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea demonstrates potential in supramolecular chemistry, particularly in dimerization processes. Ureidopyrimidones, closely related to this compound, show strong dimerization via hydrogen bonding in both solid state and solution, highlighting their use as building blocks in supramolecular chemistry due to their high dimerization constant (Beijer et al., 1998).
Anticancer Research
Compounds structurally similar to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea have shown significant antiproliferative effects on various cancer cell lines. The diaryl ureas, like the one , have been synthesized and evaluated for their effectiveness against cancer cell lines, indicating their potential as anticancer agents (Jian Feng et al., 2020).
Carbonyl Dication Equivalent in Organic Synthesis
Research has explored the use of similar compounds as carbonyl dication equivalents in organic synthesis. N,N'-dimethoxy-N,N'-dimethylurea, for example, has been synthesized and used in this capacity, indicating potential applications in synthetic organic chemistry (Whipple & Reich, 1991).
Masked Isocyanates in Organic Chemistry
Hindered ureas, akin to the compound , act as masked isocyanates. They have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions, a trait that could be valuable in the synthesis of complex organic molecules (Hutchby et al., 2009).
Corrosion Inhibition
Urea derivatives, similar in structure to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This suggests potential applications in industrial processes and materials preservation (Mistry et al., 2011).
Interaction with Fluoride Ions
There's research indicating that compounds similar to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea interact with fluoride ions. Such interactions can lead to proton transfer, which has implications in chemistry and materials science (Boiocchi et al., 2004).
Structural Studies in Crystallography
Urea derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Rao et al., 2010).
Environmental Monitoring
Some urea derivatives are used in the development of assays for monitoring environmental contaminants, such as pesticides in water. This suggests potential applications of similar compounds in environmental science and public health (Katmeh et al., 1994).
properties
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(22-3,9-21-2)8-18-12(20)19-11-7-5-4-6-10(11)14(15,16)17/h4-7H,8-9H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKIASSFGYZHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)



![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)
![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)


